4-Methylumbelliferyl-beta-D-glucuronide trihydrate
Overview
Description
4-Methylumbelliferyl-beta-D-glucuronide trihydrate, also known as MUG, is a fluorogenic substrate for β-glucuronidase . It is commonly used for the detection of transformed plants . MUG shows low levels of fluorescence until treatment with glucuronidase (GUS) encoded in transformed plants .
Synthesis Analysis
The synthesis of 4-Methylumbelliferyl-beta-D-glucuronide trihydrate involves the cleavage of 4-methylumbelliferyl beta-D-glucuronide by beta-glucuronidase to generate the highly fluorescent compound, 4-methylumbelliferyl .Molecular Structure Analysis
The molecular structure of 4-Methylumbelliferyl-beta-D-glucuronide trihydrate is represented by the empirical formula C16H16O9 . The InChI key is URVSQZMOFUEQAW-YYHOVTOASA-N .Chemical Reactions Analysis
The chemical reaction involving 4-Methylumbelliferyl-beta-D-glucuronide trihydrate is the cleavage of 4-methylumbelliferyl beta-D-glucuronide by beta-glucuronidase to generate the highly fluorescent compound, 4-methylumbelliferyl .Physical And Chemical Properties Analysis
4-Methylumbelliferyl-beta-D-glucuronide trihydrate is a solid powder . It is soluble in pyridine and DMSO . The fluorescence of this compound is pH-dependent with excitation maxima of 320 and 360 nm at low (1.97-6.72) and high (7.12-10.3) pH, respectively .Scientific Research Applications
Enzyme Activity Measurement
4-Methylumbelliferyl-beta-D-glucuronide is pivotal in enzymatic assays, particularly for beta-glucuronidase activity. This compound, when cleaved by beta-glucuronidase, releases a highly fluorescent product, 4-methylumbelliferone, which is instrumental in various biochemical assays. For example, it has been used to measure the production of beta-D-glucuronides from recombinant UDP-glycosyl transferase enzymes (Trubetskoy & Shaw, 1999). Additionally, a high-performance liquid chromatographic method using this compound facilitates the quantification of human beta-glucuronidase activity in tissue homogenates (Sperker, Schick, & Kroemer, 1996).
Microbial Detection in Foods and Water
This compound is also significant in microbiological assays. For example, a fluorogenic assay using 4-Methylumbelliferyl-beta-D-glucuronide in lauryl sulfate broth was evaluated to detect and confirm the presence of Escherichia coli in foods (Robison, 1984). Similar applications are seen in the monitoring of E. coli in marine bathing waters, where its activity is measured as the rate of hydrolysis of this compound (Lebaron et al., 2005).
Pharmacokinetic Studies
Studies have also been conducted to understand the pharmacokinetics of 4-Methylumbelliferyl-beta-D-glucuronide and its related compounds. One such study investigated the renal disposition of 4-methylumbelliferone and 4-methylumbelliferyl glucuronide in the kidney, enhancing the understanding of excretion and metabolic clearance (Wang, Evans, Knights, & Miners, 2011).
Use in Toxicity Determination
A novel fluorogenic bioassay using this compound was developed to evaluate the toxic effects on Escherichia coli of various ionic concentrations, demonstrating its utility in environmental and toxicity studies (Mariscal et al., 1994).
Assisting in Disease Diagnosis
It has been utilized in the synthesis of substrates for revealing diseases connected with hereditary deficiency of lysosome glycosidases, thus aiding in the diagnosis of certain genetic disorders (Karpova, Voznyi YaV, Dudukina, & Tsvetkova, 1991).
Future Directions
4-Methylumbelliferyl-beta-D-glucuronide trihydrate has potential applications in detecting the activity of β-glucuronidase and the number of Escherichia coli . It can also be used in plant molecular studies to examine gene expression under various promoters . The 4-methylumbelliferyl beta-D-glucuronide cleavage assay can easily be adapted to high throughput formats to detect the presence of beta-D glucuronides generated using recombinant glycosyl transferase preparations .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid;trihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O9.3H2O/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;;;/h2-5,11-14,16,18-20H,1H3,(H,21,22);3*1H2/t11-,12-,13+,14-,16+;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVICSHUHPWFQAR-ACCVXZKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl-beta-D-glucuronide trihydrate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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